5-(二乙氧基甲基)-2-巯基-3-苯基-3,5-二氢-4H-咪唑-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

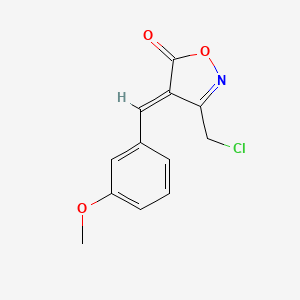

The compound "5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one" is a chemical that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds that are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of the diethoxymethyl group and a mercapto (thiol) group in the compound suggests potential reactivity and functionality that could be exploited in various chemical reactions and biological interactions.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. While the provided papers do not directly describe the synthesis of the specific compound , they do offer insights into related synthetic methods. For example, the synthesis of 1-phenyl-4-formyl-5-hydroxy(mercapto)imidazoles involves the replacement of a chlorine atom with hydroxy and mercapto groups, which could be a relevant method for synthesizing similar compounds . Additionally, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through domino reactions could provide a scaffold for creating highly functionalized imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The specific arrangement of substituents around the imidazole ring can significantly influence the compound's properties and reactivity. For instance, the structure of the Z isomer of 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione, a related compound, was determined to be planar except for the methoxy group, with specific bond lengths and angles that could be indicative of the behavior of similar molecules .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their nucleophilic and electrophilic sites. The mercapto group, in particular, is known for its ability to form disulfide bonds, as seen in the inhibition of catechol O-methyltransferase by a mercapto-containing ligand . Additionally, the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with mercaptotetrazole to form tetrazolic thioethers suggest that similar electrochemical methods could be applied to synthesize or modify compounds like the one .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and substituents. The mesoionic form of 1-phenyl-4-formyl-5-hydroxy(mercapto)imidazoles, associated with high acidities and a basic ring nitrogen atom, highlights the importance of tautomeric forms in determining the properties of these compounds . Furthermore, the ability of imidazole derivatives to penetrate biological barriers, as demonstrated by the central nervous system penetrability of a potent 5-HT3 receptor antagonist, is a significant property that could be relevant for the development of pharmaceuticals .

科学研究应用

合成及结构分析

所讨论的化合物属于一类已经研究过其合成和结构性质的化学品。例如,Kvitko、Khozeeva 和 El'tsov (1979) 研究了与你感兴趣的化合物相关的 1-苯基-5-羟基(巯基)-咪唑的甲酰衍生物的合成和结构 (Kvitko, Khozeeva, & El'tsov, 1979)。此外,Katner 和 Brown (1990) 关于使用二乙氧基甲基乙酸酯将氨基吡啶环化成恶唑并咪唑[4,5-c]吡啶的工作进一步阐明了相关化合物的化学行为和潜在应用 (Katner & Brown, 1990)。

生物学和药物研究

在排除药物使用、剂量和副作用的情况下,仍然有关于相关化合物生物学和药物学应用的相关研究。例如,Barskaia 等人 (2015) 合成了该化合物的类似物,对人肺癌细胞表现出细胞毒性,表明在肿瘤学中具有潜在的治疗应用 (Barskaia et al., 2015)。Baldaniya (2010) 还研究了类似化合物的抗菌和抗真菌活性,表明在对抗传染病中发挥作用 (Baldaniya, 2010)。

化学性质及应用

该化合物的化学性质,例如其巯基,在各种研究背景下具有重要意义。例如,Guseinov 等人 (2020) 专注于二乙氧基甲基取代的噻唑鎓盐的再循环,该领域可以提供对感兴趣的化合物化学反应性和应用的见解 (Guseinov et al., 2020)。

安全和危害

未来方向

属性

IUPAC Name |

5-(diethoxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-3-18-13(19-4-2)11-12(17)16(14(20)15-11)10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVZWVQEFIKRJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1C(=O)N(C(=S)N1)C2=CC=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(diethoxymethyl)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)